trans-N-Boc-1,4-cyclohexanediamine

Vue d'ensemble

Description

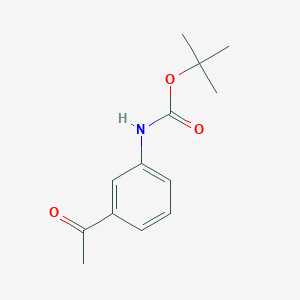

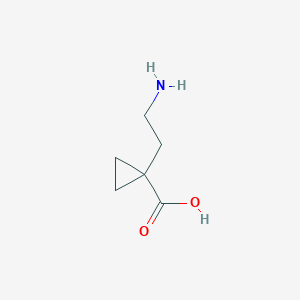

Trans-N-Boc-1,4-cyclohexanediamine is a derivative of cyclohexanediamine, a compound that features a cyclohexane ring with two amine groups attached. The "Boc" in its name refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amine functionalities during reactions. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and as a ligand in catalytic reactions.

Synthesis Analysis

The synthesis of related trans-cyclohexane-1,2-diamine derivatives has been explored in various studies. For instance, a chemoenzymatic approach was used to synthesize optically active trans-cyclohexane-1,2-diamine derivatives, which involved the treatment of trans-N,N-dialkylaminocyclohexanols with mesyl chloride and aqueous ammonia, followed by kinetic resolutions catalyzed by lipase B from Candida antarctica . Although this study does not directly address trans-N-Boc-1,4-cyclohexanediamine, the methodologies employed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trans-cyclohexane-1,2-diamine derivatives has been characterized using various spectroscopic techniques. For example, the structure of a dimeric bidentated NHC–Pd(II) complex synthesized from trans-cyclohexane-1,2-diamine was determined by MALDI Mass spectrum . Additionally, the molecular structures of certain Schiff base derivatives of trans-cyclohexane-1,2-diamine were determined by single-crystal X-ray diffraction . These studies provide insights into the structural aspects of cyclohexanediamine derivatives, which could be relevant for understanding the molecular structure of trans-N-Boc-1,4-cyclohexanediamine.

Chemical Reactions Analysis

Trans-cyclohexane-1,2-diamine derivatives have been utilized in various chemical reactions. A dimeric bidentated NHC–Pd(II) complex derived from trans-cyclohexane-1,2-diamine demonstrated effectiveness in catalyzing Suzuki and Heck reactions, yielding products in good to excellent yields . This suggests that trans-N-Boc-1,4-cyclohexanediamine could also serve as a precursor for catalytic complexes used in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane-1,2-diamine derivatives have been studied, particularly their photochromic and thermochromic behaviors. Compounds such as trans-N,N'-bis(salicylidene)-1,2-cyclohexanediamine exhibited these properties, which were investigated using UV and fluorescence spectroscopies . While this study does not directly discuss trans-N-Boc-1,4-cyclohexanediamine, it highlights the potential for interesting physical and chemical behaviors in cyclohexanediamine derivatives.

Applications De Recherche Scientifique

Chemoenzymatic Synthesis

- trans-N-Boc-1,4-cyclohexanediamine has been utilized in the chemoenzymatic synthesis of optically active primary–tertiary trans-cycloalkane-1,2-diamines, contributing significantly to the development of vicinal primary–tertiary diamines. This synthesis involves a reductive-amination process, N-methylation, and Boc group cleavage, demonstrating its value in complex organic syntheses (Quijada et al., 2009).

Self-Assembly in Peptide Design

- The compound is used as a structural element in the design of bis-tripeptides. These bis-tripeptides, anchored by trans-N-Boc-1,4-cyclohexanediamine, form helical tubular superstructures through extensive hydrogen bonding. This property is crucial for understanding molecular self-assembly and designing novel peptide structures (Hanessian et al., 2008).

Stereochemistry in Acylation

- Research on the stereochemistry of cyclohexane-1,2-diols with chiral tetrapeptides shows that trans-N-Boc-1,4-cyclohexanediamine plays a role in the kinetic resolution of these compounds. The compound's stereochemistry is essential in understanding and improving stereoselective acylation processes (Shinisha & Sunoj, 2009).

Synthesis of β-Amino Acids

- The compound is used in the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a valuable building block for helical β-peptides. The synthesis involves a straightforward process, including cyclization, amide formation, and Hofmann-type degradation, highlighting its versatility in amino acid synthesis (Berkessel et al., 2002).

Enrichment in Cocrystals

- The compound has been used in cocrystallization studies with low molecular weight diols, leading to significant enrichment of cyclohexanediamine enantiomers. This property is significant in exploring the selective crystallization processes and isomer separation (Scott et al., 2008).

In Organocatalysis

- trans-N-Boc-1,4-cyclohexanediamine is used as a hydrogen-bond catalyst in the electrophilic amination of cyclic 1,3-dicarbonyl compounds. Its role in achieving high yields and enantioselectivities under mild conditions emphasizes its potential in organocatalysis (Trillo et al., 2014).

Safety and Hazards

trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

trans-N-Boc-1,4-cyclohexanediamine has been cited in reputable papers . One such paper discusses the stereoselective preparation of cis and trans 4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione .

Mécanisme D'action

Target of Action

The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .

Mode of Action

Trans-N-Boc-1,4-cyclohexanediamine interacts with the V1A receptor as an antagonist . This means it binds to the receptor and blocks its activation by vasopressin. This inhibition can affect various physiological processes, such as water retention and vasoconstriction .

Biochemical Pathways

Given its role as a v1a receptor antagonist, it likely impacts the vasopressin-regulated pathways involved in water homeostasis and blood pressure regulation .

Pharmacokinetics

It is known to be an orally bioavailable compound , suggesting it can be absorbed through the digestive tract

Result of Action

The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine’s action are likely related to its inhibition of the V1A receptor. By blocking this receptor, it can potentially alter the body’s water retention and blood pressure regulation . .

Action Environment

The action, efficacy, and stability of trans-N-Boc-1,4-cyclohexanediamine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect its stability and activity. Moreover, its efficacy could also be influenced by the physiological environment, including the presence of other molecules that can interact with the V1A receptor .

Propriétés

IUPAC Name |

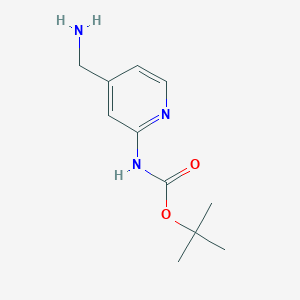

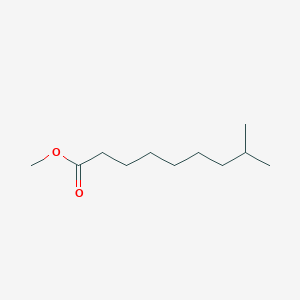

tert-butyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939007 | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-Boc-1,4-cyclohexanediamine | |

CAS RN |

195314-59-1, 177906-48-8, 247570-24-7 | |

| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)